molecular formula C23H32N6O4 B11504294 Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Ethyl 3-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoate

Cat. No.: B11504294
M. Wt: 456.5 g/mol
InChI Key: NMMVQJDEIMPUJV-UHFFFAOYSA-N
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Description

ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is a complex organic compound that features a triazine ring substituted with morpholine groups and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of morpholine groups. The final steps involve the esterification of the propanoate moiety and the attachment of the 4-methylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.

Scientific Research Applications

ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of polymers or coatings.

Mechanism of Action

The mechanism by which ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and morpholine-substituted molecules. Examples are:

  • ETHYL 3-{[4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE
  • ETHYL 3-{[4,6-BIS(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE

Uniqueness

ETHYL 3-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-(4-METHYLPHENYL)PROPANOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C23H32N6O4

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-(4-methylphenyl)propanoate

InChI

InChI=1S/C23H32N6O4/c1-3-33-20(30)16-19(18-6-4-17(2)5-7-18)24-21-25-22(28-8-12-31-13-9-28)27-23(26-21)29-10-14-32-15-11-29/h4-7,19H,3,8-16H2,1-2H3,(H,24,25,26,27)

InChI Key

NMMVQJDEIMPUJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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